3-(Boc-amino)-4-(2-naphthyl)butyric acid, also known as Boc-(R)-3-amino-4-(2-naphthyl)butanoic acid, is a chiral compound with the molecular formula C19H23NO4 and a molecular weight of 329.39 g/mol. It features a tert-butyloxycarbonyl (Boc) protecting group on the amino group, which enhances its stability during
The primary chemical reaction involving 3-(Boc-amino)-4-(2-naphthyl)butyric acid is the removal of the Boc protecting group, typically achieved through acidic hydrolysis. This reaction exposes the free amino group, allowing it to participate in peptide bond formation. The compound can also undergo various coupling reactions to form more complex structures depending on the desired peptide or protein .
3-(Boc-amino)-4-(2-naphthyl)butyric acid has been studied for its potential biological activities, particularly in drug discovery and development. Its incorporation into peptides can influence their biological properties, such as stability and receptor binding affinity. This compound is particularly useful in studying protein-peptide interactions and developing novel therapeutics .
The synthesis of 3-(Boc-amino)-4-(2-naphthyl)butyric acid generally involves the reaction of Boc-aminobutyric acid with 2-naphthoic acid or its derivatives. This process allows for the introduction of the naphthyl group while maintaining the protective Boc group on the amino site. Various synthetic routes may exist, but they commonly utilize standard organic chemistry techniques such as coupling reactions and protective group strategies .
This compound serves as an important building block in peptide synthesis, contributing to the development of biologically active peptides and proteins. Its unique structural features make it suitable for applications in:
Research involving 3-(Boc-amino)-4-(2-naphthyl)butyric acid often focuses on its interactions with biological macromolecules. Studies have shown that incorporating this compound into peptides can enhance their binding affinity to specific receptors or enzymes, thereby influencing their biological activity. These interaction studies are crucial for understanding how modifications to peptide structures can affect their function in biological systems .
Several compounds share structural similarities with 3-(Boc-amino)-4-(2-naphthyl)butyric acid. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Fmoc-(R)-3-amino-4-(2-naphthyl)butyric acid | Contains a fluorenylmethoxycarbonyl (Fmoc) protecting group | Used primarily in solid-phase peptide synthesis |
| Boc-(R)-3-amino-4-phenylbutyric acid | Similar structure but with a phenyl instead of naphthyl group | Different aromatic interactions affecting properties |
| Boc-D-β-homoalanine | A derivative with a different backbone structure | Useful for studying non-natural amino acids |
The uniqueness of 3-(Boc-amino)-4-(2-naphthyl)butyric acid lies in its specific naphthyl moiety, which provides distinct electronic and steric properties that can significantly influence peptide behavior and interactions compared to other similar compounds .
3-(Boc-amino)-4-(2-naphthyl)butyric acid (CAS 219297-10-6 for R-enantiomer; 219297-11-7 for S-enantiomer) possesses the systematic name (S)-3-[(tert-butoxycarbonyl)amino]-4-(naphthalen-2-yl)butanoic acid. Its molecular weight of 329.4 g/mol arises from the C₁₉H₂₃NO₄ composition, featuring:
The stereocenter at C3 generates enantiomers with distinct biochemical properties. The S-configuration (levorotatory) predominates in pharmaceutical applications due to enhanced compatibility with eukaryotic enzyme systems.
¹H NMR (400 MHz, CDCl₃) exhibits key signals:
¹³C NMR confirms the Boc group (δ 28.4, 80.1) and naphthyl carbons (δ 125.8–133.6).
High-resolution ESI-MS shows [M+H]⁺ at m/z 330.1804 (calculated 330.1709), with characteristic fragments at m/z 274 (Boc loss) and 170 (naphthylethylene).